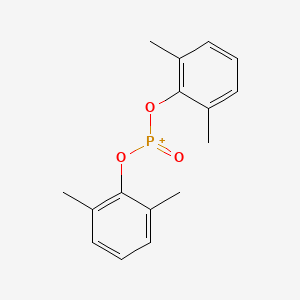

Bis(2,6-dimethylphenoxy)(oxo)phosphanium

Description

Bis(2,6-dimethylphenoxy)(oxo)phosphanium is a phosphonium salt characterized by a central phosphorus atom bonded to two 2,6-dimethylphenoxy groups and an oxo (P=O) moiety. The 2,6-dimethylphenoxy substituents provide steric bulk due to the ortho-methyl groups, which influence reactivity, solubility, and binding interactions.

Properties

IUPAC Name |

bis(2,6-dimethylphenoxy)-oxophosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3P/c1-11-7-5-8-12(2)15(11)18-20(17)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLZMTSGWZBTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O[P+](=O)OC2=C(C=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617663 | |

| Record name | Bis(2,6-dimethylphenoxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537424-05-8 | |

| Record name | Bis(2,6-dimethylphenoxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-dimethylphenoxy)(oxo)phosphanium typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dimethylphenoxy)(oxo)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Bis(2,6-dimethylphenoxy)(oxo)phosphanium has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenoxy)(oxo)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Target Compound : Bis(2,6-dimethylphenoxy)(oxo)phosphanium

- Substituents: Two 2,6-dimethylphenoxy groups, one oxo group.

- Electronic Effects: The oxo group increases electrophilicity at phosphorus, while the electron-donating methyl groups on the phenoxy rings moderate this effect.

- Steric Hindrance : High due to ortho-methyl groups, reducing accessibility to the phosphorus center .

Mexiletine Analogs (e.g., Compound III)

- Structure: (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine ().

- Key Differences: Contains a primary amine backbone instead of a phosphonium core. The 2,6-dimethylphenoxy group is retained, contributing to lipophilicity.

- Pharmacology : Demonstrated potent use-dependent sodium channel blockade (IC₅₀ = 15 μM) due to enhanced lipophilicity from methyl groups .

Aryl-Substituted Phosphines (e.g., (2,6-Dimethylphenyl)diphenylphosphine)

- Structure : Diphenyl-(2,6-dimethylphenyl)phosphine (CAS 117672-33-0, ).

- Key Differences : Neutral phosphine (P(III)) vs. phosphanium (P(V)). Lacks the oxo group, reducing electrophilicity.

- Applications : Likely used as a ligand in catalysis, leveraging steric bulk for selectivity .

Bis(2-methoxyphenyl)phosphine

- Structure : Two 2-methoxyphenyl groups attached to phosphorus (CAS 10177-79-4, ).

- Key Differences : Methoxy groups are less bulky than methyl, and the absence of an oxo group results in a neutral P(III) center.

- Reactivity : Less electrophilic compared to the target compound, favoring ligand-metal coordination .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioactivity

- The oxo group may moderate this by introducing polarity.

- Mexiletine Analogs: Compound III (2,6-dimethylphenoxy substituent) showed 2-fold greater potency than mexiletine, attributed to increased lipophilicity (logP ~2.5–3.0) .

- Phosphonium Salts : Neutral phosphines (e.g., (2,6-dimethylphenyl)diphenylphosphine) lack ionic character, reducing solubility in polar solvents compared to phosphanium salts .

Use-Dependent Sodium Channel Blockade

Comparative Data Table

| Compound | Core Structure | Key Substituents | IC₅₀ (Use-Dependent Block) | logP (Estimated) | Applications |

|---|---|---|---|---|---|

| This compound | Phosphanium (P(V)) | 2x 2,6-dimethylphenoxy, oxo | N/A | ~4.5 | Catalysis, Pharmacology |

| Mexiletine (Compound I) | Amine | 2,6-dimethylphenoxy | 83 μM | ~1.8 | Antimyotonic agent |

| Compound III (Mexiletine analog) | Amine | 2,6-dimethylphenoxy | 15 μM | ~2.5 | Sodium channel blocker |

| (2,6-Dimethylphenyl)diphenylphosphine | Phosphine (P(III)) | 2,6-dimethylphenyl, 2x phenyl | N/A | ~5.0 | Catalytic ligand |

| Bis(2-methoxyphenyl)phosphine | Phosphine (P(III)) | 2x 2-methoxyphenyl | N/A | ~3.2 | Metal coordination |

Key Research Findings

Steric and Electronic Tuning: The 2,6-dimethylphenoxy group in the target compound and mexiletine analogs enhances steric hindrance and lipophilicity, critical for targeting hydrophobic binding pockets (e.g., sodium channels) .

Pharmacological Superiority: Compounds with 2,6-dimethylphenoxy groups (e.g., Compound III) exhibit lower IC₅₀ values than parent drugs, underscoring the substituent’s therapeutic value .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.